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molecular formula C13H13ClN2O2 B172726 ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 169548-94-1

ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B172726
M. Wt: 264.71 g/mol
InChI Key: YWRLBGSTYHJMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05990139

Procedure details

To a solution of 3.2 g of ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, 0.46 g of lithium aluminum hydride was added, followed by stirring for 1.5 hours at room temperature. The reaction mixture was added with a 5% aqueous solution of hydrochloric acid and then extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride, dried over magnesium sulfate and then filtered. The filtrate was concentrated under reduced pressure. The residue was subjected to chromatography on a silica gel column and then purified using gradient elution with hexane-ethyl acetate, whereby 2.45 g of the title compound were obtained (yield: 91%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]([CH3:13])=[C:11]([C:14](OCC)=[O:15])[CH:10]=[N:9]2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]([CH3:13])=[C:11]([CH2:14][OH:15])[CH:10]=[N:9]2)=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)OCC
Name
Quantity
0.46 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
elution with hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C1C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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